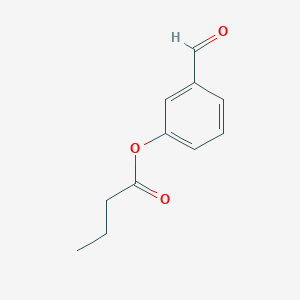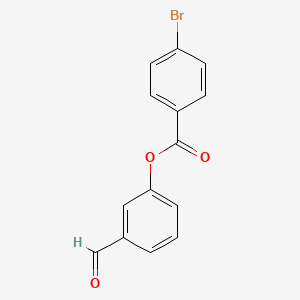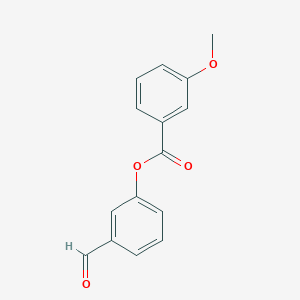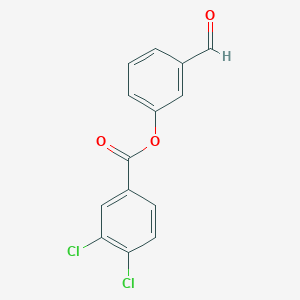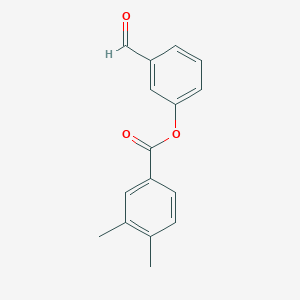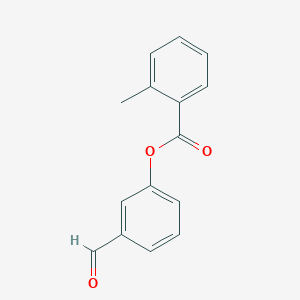
(3-Formylphenyl) 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Formylphenyl) 2-methylbenzoate is an organic compound that features both formyl and ester functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formylphenyl) 2-methylbenzoate typically involves the esterification of 3-formylphenol with 2-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of solid acid catalysts in a packed bed reactor is also a common approach to facilitate the esterification process.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: (3-Carboxyphenyl) 2-methylbenzoate.
Reduction: (3-Hydroxymethylphenyl) 2-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(3-Formylphenyl) 2-methylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and formyl groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Formylphenyl) 2-methylbenzoate largely depends on the functional groups present in the molecule. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and receptors.
類似化合物との比較
Methyl-2-formylbenzoate: Similar in structure but lacks the additional aromatic ring.
Ethyl-3-formylphenyl benzoate: Similar ester and formyl groups but with an ethyl group instead of a methyl group.
(3-Formylphenyl) benzoate: Lacks the methyl group on the benzoate moiety.
Uniqueness: (3-Formylphenyl) 2-methylbenzoate is unique due to the presence of both formyl and ester functional groups on an aromatic system. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
(3-formylphenyl) 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-5-2-3-8-14(11)15(17)18-13-7-4-6-12(9-13)10-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMKVGXVNSSHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-Methylimidazo[1,2-a]pyridin-2-yl}formamido)hexanoic acid](/img/structure/B7843833.png)
![4-[[(5-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7843836.png)
![3-[Methyl-[4-[(oxolane-2-carbonylamino)methyl]benzoyl]amino]propanoic acid](/img/structure/B7843850.png)
![3-[3-(2,2,6-Trimethyl-3-oxo-1,4-benzoxazin-4-yl)propanoylamino]propanoic acid](/img/structure/B7843858.png)
![1-[3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7843865.png)
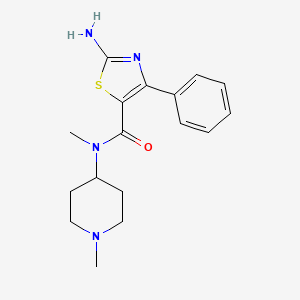
![(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7843878.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B7843883.png)
